
Butylmercuri acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylmercuri acetate is an organic mercury compound with the chemical formula C6H12HgO2. It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents such as ethers and alcohols but insoluble in water . This compound is primarily used in organic synthesis reactions and has various applications in scientific research and industry.
Preparation Methods
Butylmercuri acetate can be synthesized through the reaction of butyl alcohol with mercuric acetate. The reaction typically involves heating butyl alcohol with mercuric acetate in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of this compound and to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Butylmercuri acetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form butylmercuri oxide.
Reduction: It can be reduced to form butyl alcohol and mercuric acetate.
Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Butylmercuri acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the synthesis of acrylates.
Biology: It is used in biochemical studies to investigate the effects of mercury compounds on biological systems.
Medicine: It has been studied for its potential use in medical treatments, although its toxicity limits its applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of butylmercuri acetate involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction can result in toxic effects, making it important to handle this compound with care .
Comparison with Similar Compounds
Butylmercuri acetate can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, this compound is unique in its specific applications in organic synthesis and industrial processes. Other similar compounds include:
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in some medical applications, such as vaccines.
Phenylmercury: Used as a preservative and antifungal agent.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
5131-56-6 |
|---|---|
Molecular Formula |
C6H12HgO2 |
Molecular Weight |
316.75 g/mol |
IUPAC Name |
acetyloxy(butyl)mercury |
InChI |
InChI=1S/C4H9.C2H4O2.Hg/c1-3-4-2;1-2(3)4;/h1,3-4H2,2H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
JICUGUCTXBWHFI-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Hg]OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
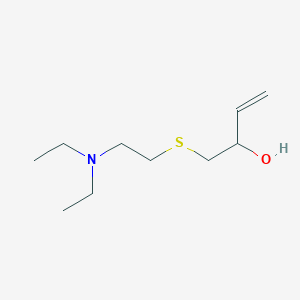
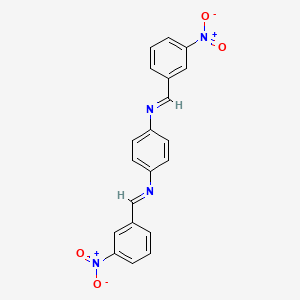
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
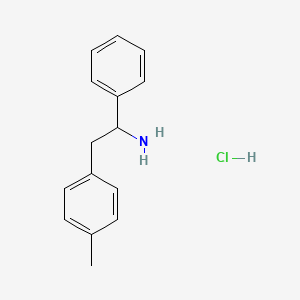
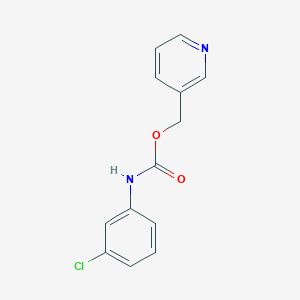
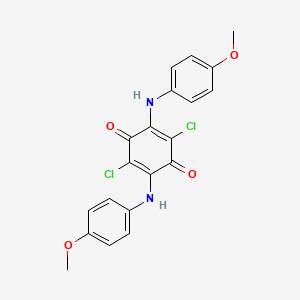


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
